Eprodisate sodium, also known as 1,3-propanedisulfonate or NC-503, is a small, negatively charged sulfonated molecule [, , ]. Structurally, it resembles heparan sulfate, a naturally occurring glycosaminoglycan (GAG) []. This similarity allows Eprodisate to act as a GAG mimetic [].
In the realm of scientific research, Eprodisate has garnered significant attention for its anti-amyloidogenic properties [, , , ]. Amyloidosis, a group of diseases characterized by the extracellular deposition of insoluble amyloid fibrils, often leads to organ dysfunction and death [, , ]. Eprodisate specifically targets amyloid A (AA) amyloidosis, a type of amyloidosis secondary to chronic inflammatory conditions [, , ].
Eprodisate is a small molecule compound that has been developed for the treatment of renal disease associated with Amyloid A amyloidosis. This condition arises from the deposition of amyloid fibrils, primarily composed of serum amyloid A protein, in various tissues, particularly the kidneys. Eprodisate functions by interfering with the interactions between amyloidogenic proteins and glycosaminoglycans, thereby inhibiting the polymerization of amyloid fibrils and their subsequent deposition in tissues .
The synthesis of eprodisate involves several chemical processes to ensure the creation of its specific sulfonated structure. While detailed synthetic routes are not extensively documented in the literature, it is known that eprodisate can be synthesized through methods that include sulfonation reactions to introduce negatively charged groups onto a suitable precursor molecule. The synthesis typically requires careful control of reaction conditions to achieve the desired purity and yield.
Eprodisate's molecular structure features a sulfonated backbone that allows it to mimic glycosaminoglycans. The specific molecular formula for eprodisate is C_14H_15N_2O_6S, with a molecular weight of approximately 341.34 g/mol. The compound's structural characteristics enable it to effectively bind to amyloid fibrils, which is crucial for its mechanism of action .
Eprodisate primarily undergoes interactions rather than traditional chemical reactions. Its mode of action involves binding to amyloid fibrils formed from serum amyloid A protein, thus preventing further aggregation and deposition. This interaction can be characterized by various biochemical assays that measure binding affinity and inhibition of fibril formation.
The mechanism by which eprodisate operates involves its binding to glycosaminoglycans and amyloid fibrils. By mimicking heparan sulfate, eprodisate disrupts the normal interaction pathways between amyloidogenic proteins and glycosaminoglycans, leading to a reduction in the polymerization of amyloid fibrils. Clinical trials have demonstrated that treatment with eprodisate can slow the progression of renal dysfunction in patients with AA amyloidosis . The compound's efficacy was highlighted in a study where it was shown to decrease the rate of decline in creatinine clearance compared to placebo .
Eprodisate is characterized by its solubility in water due to its ionic nature, which enhances its bioavailability for therapeutic applications. It exhibits stability under physiological conditions but may be sensitive to extreme pH levels or high temperatures. The compound's physical properties include:
Studies have shown that eprodisate does not significantly affect progression to end-stage renal disease or mortality rates compared to placebo, indicating its specific action on renal function rather than broader systemic effects .
AA amyloidosis develops as a consequence of persistent inflammation, where chronically elevated levels of the acute-phase reactant serum amyloid A (SAA) undergo proteolytic cleavage and structural transformation into insoluble fibrils with a characteristic cross-β-sheet configuration [5] [6]. The amyloid deposition process is nucleation-dependent, with initial fibril formation acting as a template that accelerates further SAA aggregation in a self-propagating manner. This structural rearrangement creates fibrils remarkably resistant to proteolytic degradation [5].
The kidney serves as the primary target organ due to its filtration function and intricate capillary network, where amyloid deposits preferentially accumulate in the glomeruli, leading to proteinuria and progressive loss of renal function [9]. Hepatic involvement occurs in approximately 25% of cases, while gastrointestinal manifestations (diarrhea, malabsorption) affect approximately 20% of patients [9]. The precise mechanisms of tissue damage extend beyond simple mechanical disruption by amyloid deposits. Emerging evidence suggests that prefibrillar oligomers and the SAA precursor itself exert direct cytotoxic effects on parenchymal cells, potentially explaining the rapid functional improvement observed with reduced SAA production even before amyloid deposits resolve [2].
Table 1: Characteristics of Major Systemic Amyloidoses
Type | Abbreviation | Precursor Protein | Primary Site of Synthesis | Key Clinical Features |
---|---|---|---|---|
Immunoglobulin Light Chain | AL | Monoclonal Light Chain | Bone Marrow Plasma Cells | Cardiac, Renal, Hepatic, Neuropathic Involvement |
Amyloid A | AA | Serum Amyloid A (SAA) | Liver | Renal Predominance (70%), Gastrointestinal, Hepatic |
Transthyretin (Hereditary) | ATTR | Variant Transthyretin | Liver >90% | Peripheral/Autonomic Neuropathy, Cardiac Involvement |
Senile Systemic | SSA | Wild-type Transthyretin | Liver | Cardiac Predominance (Age >65) |
Fibrinogen | AFib | Variant Fibrinogen α-chain | Liver | Hereditary Renal Involvement |
The risk of developing AA amyloidosis varies significantly among individuals with similar inflammatory burdens, suggesting important genetic determinants. Polymorphisms in the SAA1 gene, particularly homozygosity for the SAA1.1 allele, confer a 3-7 fold increased risk of amyloidosis [3] [9]. Additional factors implicated in susceptibility include variations in matrix metalloproteinases, isoprenoid metabolism enzymes, and components of the protein quality control system [9].
SAA is a 104-amino acid apolipoprotein constitutively produced at low levels (20-50 μg/mL) by hepatocytes, where it associates predominantly with high-density lipoprotein (HDL) particles [6] [8]. During the acute-phase response, proinflammatory cytokines—particularly interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α)—trigger dramatic upregulation of SAA transcription through coordinated action of transcription factors including NF-κB, C/EBP, and STAT3 [3]. This induction can elevate serum SAA concentrations up to 1000-fold within 24-48 hours, reaching levels exceeding 1 mg/mL [6] [8].
The structural transformation of SAA into amyloid fibrils involves critical proteolytic processing. While the full-length protein serves as the precursor, amyloid deposits primarily contain 76-amino acid N-terminal fragments of SAA [6]. The precise protease(s) responsible for this cleavage remain incompletely characterized, though several candidates including matrix metalloproteinases have been implicated [6]. Following cleavage, the amyloidogenic fragments undergo a profound conformational shift from their native α-helix-rich state (approximately 40-45% α-helix, minimal β-sheet) to a predominantly β-sheet structure (≥50%) that self-assembles into protofilaments [5] [6].
Table 2: Key Aspects of SAA Biology and Amyloidogenic Processing
Characteristic | Normal Physiology | Amyloidogenic Pathway |
---|---|---|
Primary Structure | 104-amino acid polypeptide | 76-amino acid N-terminal fragment |
Secondary Structure | ~40-45% α-helix, minimal β-sheet | ≥50% β-sheet conformation |
Quaternary Structure | Monomer, dimer, hexamer associated with HDL | Cross-β-sheet fibrils organized in protofilaments |
Serum Concentration | Basal: 20-50 μg/mL; Acute-phase: ≤1000-fold increase | Sustained elevation >10 mg/L strongly correlates with risk |
Cellular Clearance | Efficient degradation via proteolytic pathways | Incomplete processing leads to aggregation intermediates |
Key Interactions | HDL particles (Apo-SAA) | Glycosaminoglycans (GAGs), Serum Amyloid P (SAP) |
Crucial co-factors in amyloid deposition include glycosaminoglycans (GAGs)—particularly heparan sulfate—and serum amyloid P component (SAP). GAGs present on cell surfaces and within the extracellular matrix provide a scaffold that promotes fibril assembly and stability by binding specific sites on SAA/SAA fragments [4] [7]. SAP, a pentraxin protein, binds in a calcium-dependent manner to all amyloid fibril types, further stabilizing deposits and protecting them from proteolytic degradation [6] [9]. This intricate process creates amyloid deposits that are biochemically inert and remarkably persistent within tissues even after suppression of the underlying inflammation.
The cornerstone of AA amyloidosis management remains suppression of the underlying inflammatory disorder to reduce SAA production. Clinical evidence demonstrates that maintaining serum SAA concentrations below 10 mg/L halts amyloid deposition and significantly improves prognosis, while levels exceeding 155 mg/L are associated with an 18-fold increased mortality risk [3] [9]. Therapeutic strategies include antimicrobial therapy for chronic infections, colchicine for Familial Mediterranean Fever (FMF), and increasingly, biologic agents such as TNF-α inhibitors (infliximab, etanercept) or interleukin-1 receptor antagonists (anakinra) for inflammatory arthritides [7] [9].
Despite these advances, significant limitations persist. Achieving sustained SAA suppression remains challenging in many clinical scenarios due to several factors:
Furthermore, renal function often deteriorates rapidly following subsequent inflammatory stimuli in patients with established renal amyloidosis, indicating the precarious balance maintained by current therapies [9]. These limitations underscore the critical need for adjunctive therapies that directly target the amyloidogenic cascade itself, independent of SAA suppression. Eprodisate represents the first rationally designed agent in this category, specifically engineered to disrupt the critical interaction between glycosaminoglycans and SAA fragments.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7